4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities and are widely used in various fields such as perfumeries, food industries, and pharmaceuticals . This compound, in particular, has a unique structure that includes an aminopyrazine moiety, which contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol typically involves the following steps:
Formation of the Aminopyrazine Core: The aminopyrazine core can be synthesized through the reaction of 2-chloropyrazine with ammonia or an amine under suitable conditions.
Alkyne Addition: The next step involves the addition of an alkyne group to the aminopyrazine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxamide: Known for its antimicrobial and antifungal activities.
4-(6-Aminopyrimidine-4-yl)piperazin-1-yl)methanone: Exhibits antioxidant and antimicrobial properties.
Uniqueness
4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol is unique due to its specific structure, which includes an aminopyrazine moiety and a terminal alkyne group. This combination contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-(3-aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H11N3O/c1-9(2,13)4-3-7-8(10)12-6-5-11-7/h5-6,13H,1-2H3,(H2,10,12) |
InChI Key |
BHYZAOLVFMNQML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=NC=CN=C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.